molecular formula C10H8BrNO B1315182 4-Bromo-3-methyl-5-phenylisoxazole CAS No. 31301-50-5

4-Bromo-3-methyl-5-phenylisoxazole

Cat. No.: B1315182
CAS No.: 31301-50-5
M. Wt: 238.08 g/mol
InChI Key: CRZPMYDRPGDHQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-methyl-5-phenylisoxazole is a useful research compound. Its molecular formula is C10H8BrNO and its molecular weight is 238.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-3-methyl-5-phenylisoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-methyl-5-phenylisoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-methyl-5-phenyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-7-9(11)10(13-12-7)8-5-3-2-4-6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZPMYDRPGDHQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1Br)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00505222
Record name 4-Bromo-3-methyl-5-phenyl-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31301-50-5
Record name 4-Bromo-3-methyl-5-phenyl-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical properties and molecular weight of 4-Bromo-3-methyl-5-phenylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Bromo-3-methyl-5-phenylisoxazole

Introduction

The isoxazole ring is a prominent heterocyclic scaffold that forms the core of numerous compounds with significant applications in medicinal chemistry and materials science. Its unique electronic and steric properties make it a valuable building block for designing novel therapeutic agents and functional materials. This guide focuses on a specific derivative, 4-Bromo-3-methyl-5-phenylisoxazole, a compound of interest for researchers in synthetic chemistry and drug development.

As a halogenated heterocyclic compound, 4-Bromo-3-methyl-5-phenylisoxazole serves as a versatile intermediate. The bromine atom at the 4-position provides a reactive handle for further functionalization through various cross-coupling reactions, allowing for the construction of more complex molecular architectures. The methyl and phenyl groups at the 3- and 5-positions, respectively, influence the molecule's solubility, stability, and interaction with biological targets. This document provides a comprehensive overview of its chemical properties, molecular weight, synthesis, and analytical characterization, designed for scientists and professionals in the field.

Section 1: Molecular Identity and Physicochemical Properties

The fundamental step in utilizing any chemical compound is to establish its precise identity and understand its basic physical characteristics. These properties dictate the conditions required for its handling, storage, and application in chemical reactions.

Table 1: Core Identifiers for 4-Bromo-3-methyl-5-phenylisoxazole

IdentifierValueSource
CAS Number 31301-50-5[1][2]
Molecular Formula C₁₀H₈BrNO[3]
IUPAC Name 4-Bromo-3-methyl-5-phenyl-1,2-oxazoleN/A
SMILES CC1=C(Br)C(C2=CC=CC=C2)=NO1[3]

Table 2: Physicochemical and Spectroscopic Data

PropertyValueSource
Molecular Weight 238.08 g/mol [3]
Appearance Solid (Form may vary)N/A
Storage Sealed in dry, 2-8°C[3]

The structure of 4-Bromo-3-methyl-5-phenylisoxazole is characterized by the five-membered isoxazole ring, which is substituted at three positions. The bromine atom's electronegativity and position on the ring are critical for its reactivity, particularly in metal-catalyzed coupling reactions.

Section 2: Synthesis and Mechanistic Insights

The synthesis of substituted isoxazoles often involves [3+2] cycloaddition reactions or the cyclization of appropriately functionalized precursors. A common and effective method for creating the 3,5-disubstituted isoxazole core involves the reaction of a β-diketone or a related precursor with hydroxylamine, followed by subsequent bromination.

Conceptual Synthetic Workflow

The synthesis can be logically broken down into two primary stages: the formation of the isoxazole ring and the regioselective bromination of the formed heterocycle.

G cluster_0 Stage 1: Isoxazole Ring Formation cluster_1 Stage 2: Electrophilic Bromination A 1-Phenyl-1,3-butanedione (Benzoylacetone) C Cyclocondensation A->C B Hydroxylamine (NH2OH) B->C D 3-Methyl-5-phenylisoxazole C->D F Bromination Reaction D->F Intermediate E N-Bromosuccinimide (NBS) or Bromine (Br2) E->F G 4-Bromo-3-methyl-5-phenylisoxazole F->G

Fig. 1: Conceptual workflow for the synthesis of 4-Bromo-3-methyl-5-phenylisoxazole.
Exemplary Synthesis Protocol

The following protocol is a representative method for the synthesis of the target compound.

Step 1: Synthesis of 3-Methyl-5-phenylisoxazole [4]

  • To a solution of 1-phenyl-1,3-butanedione (1 equivalent) in a suitable solvent such as ethanol, add hydroxylamine hydrochloride (1.1 equivalents) and a base like sodium acetate (1.2 equivalents).

  • Heat the reaction mixture under reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into cold water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol/water.

  • Causality: The base (sodium acetate) is crucial to neutralize the HCl from hydroxylamine hydrochloride, liberating the free hydroxylamine nucleophile. The cyclocondensation reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on one carbonyl group, followed by intramolecular condensation with the second carbonyl to form the stable heterocyclic ring.

Step 2: Bromination of 3-Methyl-5-phenylisoxazole

  • Dissolve the 3-methyl-5-phenylisoxazole (1 equivalent) from Step 1 in a suitable solvent like acetic acid or a chlorinated solvent (e.g., chloroform).

  • Slowly add a brominating agent such as N-Bromosuccinimide (NBS) or a solution of bromine (1 equivalent) in the same solvent at room temperature. The use of NBS is often preferred for its milder and more selective nature.

  • Stir the reaction mixture for several hours until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by adding a solution of sodium thiosulfate to remove any excess bromine.

  • Extract the product into an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield pure 4-Bromo-3-methyl-5-phenylisoxazole.

  • Causality: The C4 position of the isoxazole ring is electron-rich and thus susceptible to electrophilic substitution. Acetic acid can serve as both a solvent and a catalyst to activate the brominating agent.

Section 3: Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a complete picture of the molecular structure.

G cluster_workflow Analytical Workflow start Synthesized Product ms Mass Spectrometry (MS) - Confirms Molecular Weight - Isotopic pattern for Br start->ms nmr NMR Spectroscopy - ¹H NMR (Proton Environment) - ¹³C NMR (Carbon Skeleton) ms->nmr ir Infrared (IR) Spectroscopy - Confirms Functional Groups (C=N, C-Br, Aromatic C=C) nmr->ir final Verified Structure: 4-Bromo-3-methyl-5-phenylisoxazole ir->final

Fig. 2: Workflow for the analytical characterization of the final product.
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For 4-Bromo-3-methyl-5-phenylisoxazole, the presence of bromine is a key diagnostic feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Therefore, the mass spectrum will exhibit two characteristic molecular ion peaks:

  • [M]⁺: Corresponding to the molecule containing the ⁷⁹Br isotope.

  • [M+2]⁺: Corresponding to the molecule containing the ⁸¹Br isotope, with nearly equal intensity to the [M]⁺ peak. This isotopic signature is definitive proof of the presence of a single bromine atom in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two distinct types of protons:

    • Phenyl Protons: A multiplet in the aromatic region (typically δ 7.4-7.8 ppm) integrating to 5 protons. The exact pattern will depend on the substitution on the phenyl ring if any, but for an unsubstituted phenyl group, it will appear as a complex multiplet.[5]

    • Methyl Protons: A sharp singlet in the aliphatic region (typically δ 2.3-2.5 ppm) integrating to 3 protons.[5] The singlet nature arises because there are no adjacent protons to couple with.

  • ¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule:

    • Isoxazole Ring Carbons (C3, C4, C5): These will appear in the range of δ 90-170 ppm. The C-Br carbon (C4) will be shifted due to the halogen's influence.[5]

    • Phenyl Carbons: Several signals will be observed in the aromatic region (δ 125-135 ppm).

    • Methyl Carbon: A single peak in the upfield region (δ 10-15 ppm).[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:

  • ~1600-1615 cm⁻¹: C=N stretching of the isoxazole ring.

  • ~1450-1580 cm⁻¹: C=C stretching vibrations from the phenyl ring.

  • ~3000-3100 cm⁻¹: Aromatic C-H stretching.

  • ~2850-2950 cm⁻¹: Aliphatic C-H stretching from the methyl group.

  • ~900-1200 cm⁻¹: Ring stretching vibrations characteristic of the isoxazole core.

  • ~550-750 cm⁻¹: C-Br stretching vibration.

Section 4: Safety, Handling, and Storage

GHS Hazard Information (Anticipated):

  • Pictograms: GHS07 (Exclamation Mark) is likely applicable.

  • Hazard Statements:

    • Harmful if swallowed (H302).[7]

    • Causes skin irritation (H315).[7]

    • Causes serious eye irritation (H319).[7]

    • May cause respiratory irritation (H335).[7]

Recommended Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[6]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][6] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) may be beneficial.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

4-Bromo-3-methyl-5-phenylisoxazole is a valuable heterocyclic building block with well-defined chemical and physical properties. Its synthesis is achievable through established organic chemistry methodologies, and its structure can be unequivocally confirmed using a standard suite of analytical techniques including MS, NMR, and IR spectroscopy. The presence of a bromine atom provides a strategic point for synthetic diversification, making it a useful intermediate for creating libraries of complex molecules for applications in drug discovery and materials science. Adherence to proper safety and handling protocols is essential for its responsible use in a research setting.

References

Sources

Potential biological activity of 4-bromo-isoxazole scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-bromo-isoxazole scaffold represents a critical "dual-utility" moiety in modern medicinal chemistry. It functions simultaneously as a privileged synthetic intermediate —enabling rapid access to 4-substituted aryl-isoxazoles via palladium-catalyzed cross-coupling—and as a bioactive pharmacophore in its own right. The bromine atom at the C4 position is not merely a leaving group; it serves as a halogen bond donor, modulating lipophilicity (


) and enhancing binding affinity in hydrophobic pockets of enzymes such as COX-2, p38 MAP kinase, and GAPDH. This guide dissects the synthetic utility, structural biology, and therapeutic applications of this scaffold, providing validated protocols for its functionalization and biological assessment.[1]

Structural Significance & Pharmacophore Analysis[2]

The Isoxazole Core

The isoxazole ring acts as a bioisostere for amide bonds and carboxylic acids. Its planar, aromatic nature allows for


 stacking interactions, while the oxygen and nitrogen atoms serve as hydrogen bond acceptors.
The Role of the C4-Bromine Atom

The introduction of bromine at the C4 position drastically alters the physicochemical profile of the ring:

  • Electronic Modulation: The electron-withdrawing nature of bromine lowers the pKa of the ring protons, potentially altering metabolic stability.

  • Halogen Bonding (The

    
    -hole):  The C-Br bond exhibits a positive electrostatic potential region (the 
    
    
    
    -hole) along the bond axis, opposite the carbon. This allows the 4-bromo-isoxazole to act as a Lewis acid, forming specific interactions with backbone carbonyls or nucleophilic residues in protein targets (e.g., Kinases, Bromodomains).

Figure 1: Pharmacophore Interactions (Visualizing the dual role of the scaffold)

G node_core 4-Bromo-Isoxazole Core node_syn Synthetic Gateway (Leaving Group) node_core->node_syn Pd-Catalysis node_bio Bioactive Motif (Halogen Bond Donor) node_core->node_bio Intact Binding node_suzuki Suzuki/Stille Coupling (C-C Bond Formation) node_syn->node_suzuki node_binding Target Binding (Kinases/COX-2) node_bio->node_binding Sigma-hole Interaction

Caption: Functional duality of the 4-bromo-isoxazole scaffold in drug discovery workflows.

Synthetic Access: The "Make" Phase

The primary utility of 4-bromo-isoxazole is its role as an electrophile in cross-coupling reactions. The C4 position is electronically activated for oxidative addition by Palladium(0).

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 4-phenyl-isoxazole derivatives (Precursors to COX-2 inhibitors like Valdecoxib).

Reagents & Materials:

  • Substrate: 4-bromo-3,5-dimethylisoxazole (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically hindered substrates)
  • Base:

    
     (2.0 M aqueous solution)
    
  • Solvent: 1,4-Dioxane or DME (Dimethoxyethane)

  • Atmosphere: Argon or Nitrogen (Strictly inert)

Step-by-Step Methodology:

  • Degassing: In a reaction vial, combine the solvent (1,4-Dioxane) and aqueous base. Sparge with Argon for 15 minutes to remove dissolved oxygen (Critical for catalyst longevity).

  • Loading: Add 4-bromo-3,5-dimethylisoxazole, phenylboronic acid, and the Palladium catalyst under a positive pressure of Argon.

  • Reaction: Seal the vessel and heat to 90°C for 12–16 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS.

    • Checkpoint: The disappearance of the starting bromide peak (

      
      ) and appearance of the coupled product (
      
      
      
      ).
  • Work-up: Cool to room temperature. Dilute with ethyl acetate (EtOAc) and wash with water (

    
    ) and brine (
    
    
    
    ).
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
    

Figure 2: Synthetic Workflow (Suzuki Coupling)

Suzuki start Start: 4-Bromo-Isoxazole reagents Add: Boronic Acid + Base (Na2CO3) start->reagents catalyst Catalyst Addition: Pd(PPh3)4 (5 mol%) Inert Atmosphere reagents->catalyst Degas heat Heating: 90°C, 12-16h catalyst->heat workup Work-up: Extract (EtOAc/H2O) Dry (Na2SO4) heat->workup TLC Monitoring product Final Product: 4-Aryl-Isoxazole workup->product Flash Column

Caption: Optimized workflow for Palladium-catalyzed C4-arylation of isoxazoles.

Biological Activity & Mechanism of Action[2][3][4][5][6][7]

Oncology: Kinase & HSP90 Inhibition

Isoxazole derivatives are potent ATP-competitive inhibitors. The 4-substituted isoxazoles (derived from the bromo-precursor) often occupy the hydrophobic pocket of kinases.

  • Mechanism: The isoxazole nitrogen acts as a hydrogen bond acceptor for the hinge region of the kinase (e.g., VEGFR, EGFR).

  • Evidence: Resorcinol-isoxazole amides inhibit HSP90, leading to the degradation of oncogenic client proteins.

Infectious Disease: Antimicrobial Activity

Intact 4-bromo-isoxazole derivatives have shown activity against Gram-positive bacteria (S. aureus).

  • Mechanism: The lipophilic bromine atom facilitates membrane penetration. Furthermore, isoxazoles can inhibit bacterial dihydropteroate synthase (DHPS), similar to sulfonamides.

CNS: GABA and Glutamate Modulation

The isoxazole ring is a classic bioisostere for the carboxylate group in glutamate.

  • AMPA Receptor: 4-substituted isoxazoles (e.g., AMPA itself contains an isoxazole-like system) modulate excitatory neurotransmission.

  • GABA-A: 4-bromo-isoxazoles can act as partial agonists or antagonists at the GABA binding site, influencing chloride ion flux.

Experimental Protocol: Biological Evaluation (The "Test")

Protocol: In Vitro Cell Viability Assay (MTT) Objective: Determine the


 of synthesized isoxazole derivatives against cancer cell lines (e.g., MCF-7, A549).
  • Seeding: Plate cells at a density of

    
     cells/well in 96-well plates. Incubate for 24h at 37°C (
    
    
    
    ).
  • Treatment: Dissolve 4-bromo-isoxazole derivatives in DMSO (Stock 10 mM). Prepare serial dilutions in culture medium. Add to wells (Final DMSO

    
    ).
    
  • Incubation: Incubate for 48–72 hours.

  • Labeling: Add

    
     of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.
    
  • Solubilization: Remove medium carefully. Add

    
     DMSO to dissolve crystals.
    
  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Plot Absorbance vs. Log[Concentration] to calculate

    
     using non-linear regression.
    

Figure 3: Biological Mechanism (Signal Transduction)

BioActivity compound Isoxazole Derivative target Target Protein (e.g., VEGFR / COX-2) compound->target Diffusion binding Binding Pocket (H-Bond + Halogen Bond) target->binding Docking signal Signal Inhibition (Phosphorylation Blocked) binding->signal Inhibition outcome Cellular Outcome (Apoptosis / Anti-inflammatory) signal->outcome

Caption: Signal transduction blockade mechanism by isoxazole scaffolds.

Future Outlook: Fragment-Based Drug Discovery (FBDD)

The 4-bromo-isoxazole is an ideal "fragment" for FBDD libraries. Its low molecular weight (<200 Da) and high ligand efficiency allow it to probe sub-pockets of enzymes. Future development focuses on:

  • C-H Activation: Direct arylation at C5 without pre-functionalization.

  • Click Chemistry: Using 4-ethynyl-isoxazoles (derived from 4-bromo) for bioconjugation.

References

  • Review of Isoxazole Synthesis & Activity: Agrawal, N., & Mishra, P.[1][2][3][4] (2018).[5] "The synthetic and therapeutic scope of isoxazole derivatives." European Journal of Medicinal Chemistry.

  • Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Anticancer Mechanisms (GAPDH/Kinases): Kozlova, E., et al. (2023).[6] "Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH."[7] Bioorganic Chemistry.

  • COX-2 Inhibition (Valdecoxib Analogues): Talley, J. J., et al. (2000). "4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2." Journal of Medicinal Chemistry.

  • Halogen Bonding in Drug Design: Wilcken, R., et al. (2013). "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction." Journal of Medicinal Chemistry.

Sources

Crystal Structure Analysis of 3,5-Disubstituted-4-Bromoisoxazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-bromoisoxazole scaffold is not merely a synthetic intermediate; it is a privileged structural motif in medicinal chemistry, serving as a bioisostere for phenyl rings and a platform for halogen bonding (XB) interactions. For drug development professionals, understanding the solid-state arrangement of 3,5-disubstituted-4-bromoisoxazoles is critical. The bromine atom at the 4-position acts as a potent


-hole donor, influencing ligand-receptor binding affinities and solubility profiles.

This guide moves beyond basic data collection, providing a rigorous workflow for synthesizing, crystallizing, and analyzing these heterocycles. It emphasizes the structural causality driven by the electronic anisotropy of the carbon-bromine bond.

Synthetic Prerequisites & Precursor Purity

High-quality single crystals cannot be grown from impure oils. The synthesis of 3,5-disubstituted-4-bromoisoxazoles generally proceeds via two primary pathways. The choice of pathway dictates the impurity profile, which directly impacts crystallization success.

Pathway Selection[1]
  • Cyclocondensation (Regioselective): Reaction of 1,3-diketones with hydroxylamine hydrochloride. This often yields a mixture of regioisomers if the diketone is unsymmetrical.

    • Crystallography Note: Isomeric impurities disrupt lattice formation. Regio-purity must be confirmed via

      
      H-NMR prior to crystallization attempts.
      
  • Dipolar Cycloaddition: Reaction of nitrile oxides (generated in situ from oximes) with alkynes. This is preferred for distinct 3,5-substitution patterns.

Electrophilic Bromination Protocol

The introduction of the bromine atom is typically achieved using N-Bromosuccinimide (NBS).

  • Reagents: Isoxazole precursor (1.0 eq), NBS (1.1 eq), NH

    
    OAc (0.1 eq, catalyst).
    
  • Solvent: Acetonitrile (MeCN) or DMF.

  • Procedure: Stir at room temperature. Monitor by TLC.[1]

  • Purification: Quench with water. If the product oils out (common with alkyl substituents), extract with EtOAc, dry over MgSO

    
    , and perform a short silica plug filtration.
    

Crystallization Strategies for Isoxazoles

Isoxazole derivatives, particularly those with short alkyl chains (e.g., 3,5-dimethyl), often exhibit low melting points, leading to "oiling out" rather than crystallizing.

Solvent Systems

The polarity of the isoxazole ring (dipole moment ~2.9 D) requires a careful balance of dielectric constants in the solvent system.

MethodSolvent SystemApplicabilityMechanism
Slow Evaporation Ethanol / Water (9:1)Polar derivatives (e.g., 3,5-diaryl)Gradual supersaturation driven by EtOH evaporation.
Vapor Diffusion THF (Solvent) / Pentane (Antisolvent)Lipophilic derivativesPentane diffuses into THF, lowering solubility slowly.
Sublimation None (Vacuum)Low MW analogs (e.g., 3,5-dimethyl)Direct solid-to-solid purification; yields extremely pure crystals.
Troubleshooting "Oiling Out"

If the 4-bromo derivative separates as an oil:

  • Scratching: Use a glass rod to induce nucleation sites on the vessel wall.

  • Seeding: Add a micro-crystal of a structurally similar isoxazole if available.

  • Cooling: Place the vial in a -20°C freezer. The bromine atom increases the molecular weight, but the entropy of the melt can still be high.

X-Ray Diffraction: Data Collection & Reduction

The presence of Bromine (


) introduces specific requirements for data collection due to its significant X-ray absorption and scattering power.
Instrumental Parameters
  • Radiation Source: Molybdenum (

    
    , 
    
    
    
    Å) is preferred over Copper (
    
    
    ).
    • Reasoning: Br absorbs Cu radiation heavily (

      
       mm
      
      
      
      ), leading to severe absorption errors. Mo radiation reduces this absorption coefficient significantly.
  • Temperature: Data must be collected at low temperature (100 K or 150 K).

    • Reasoning: The heavy Br atom often exhibits high thermal vibration parameters (

      
      ) at room temperature, which can smear electron density maps and obscure subtle packing features.
      
Data Reduction & Refinement
  • Absorption Correction: Multi-scan or analytical absorption correction is mandatory . Without it, the thermal ellipsoids of the Br atom will appear non-physical (flattened or elongated).

  • Space Group Determination: These derivatives frequently crystallize in monoclinic space groups (e.g.,

    
    ) due to the planar nature of the heterocyclic ring promoting stacking.
    

Structural Analysis: The Sigma Hole & Supramolecular Architecture

This is the core value for drug design. The crystal structure is not just a picture; it is a map of electrostatic potential.

The Carbon-Bromine Bond Geometry

In 4-bromoisoxazoles, the C4-Br bond length is typically 1.88 – 1.90 Å .

  • Bond Angles: The exocyclic angles (C3-C4-Br and C5-C4-Br) should be summed. If they deviate significantly from 126°/126° (ideal

    
    ), it indicates steric strain from the 3,5-substituents.
    
Halogen Bonding (The -Hole)

The most critical feature is the Halogen Bond (XB) . The Br atom is not uniformly negative.[2][3]

  • Mechanism: The electron density on the Br atom is anisotropic. The region along the C-Br bond extension is electron-deficient (positive potential, the

    
    -hole), while the equatorial belt is electron-rich.
    
  • Observation: Look for short contacts (

    
     Å) between the Br atom (donor) and nucleophiles (acceptors) such as:
    
    • The Nitrogen (N2) of a neighboring isoxazole ring.

    • Oxygen atoms of carbonyl groups (if present in substituents).

  • Geometry: The C-Br...Nucleophile angle is usually near-linear (160°–180°), confirming the directional nature of the interaction.

- Stacking

The isoxazole ring is aromatic (


 electrons). In 3,5-diaryl derivatives, the isoxazole ring often acts as a spacer, allowing the phenyl rings to twist (torsion angles > 20°) to minimize steric clash, while the central heterocyclic cores form offset face-to-face stacks.

Visualization Workflows

Experimental Workflow

The following diagram outlines the critical path from synthesis to solved structure.

G Precursor 1,3-Diketone / Oxime Synthesis Cyclization & Bromination (NBS) Precursor->Synthesis Reaction Purification Purification (Remove Regioisomers) Synthesis->Purification Workup Crystallization Crystallization (Solvent Selection) Purification->Crystallization Slow Evap/Diff XRD XRD Data Collection (Mo Source, 100K) Crystallization->XRD Mount Crystal Analysis Structure Solution (Sigma Hole Analysis) XRD->Analysis SHELXT/Refine Analysis->Crystallization Poor R-factor? Re-crystallize

Figure 1: Critical path for the structural determination of 4-bromoisoxazoles.

Supramolecular Interaction Map

This diagram illustrates the competing forces stabilizing the crystal lattice.

Interactions Center 4-Bromoisoxazole Molecule A Neighbor1 Molecule B (Nitrogen Acceptor) Center->Neighbor1 Halogen Bond (C-Br ... N) Linear ~175° Neighbor2 Molecule C (Aromatic Face) Center->Neighbor2 Pi-Pi Stacking (Centroid-Centroid) Neighbor3 Molecule D (H-Bond Donor) Neighbor3->Center Weak H-Bond (C-H ... O)

Figure 2: Interaction map highlighting the directional Halogen Bond (Red) and Pi-Stacking (Green).

Comparative Data Metrics

When reporting your structure, organize key parameters as follows to facilitate comparison with literature values.

ParameterTypical ValueSignificance
Space Group

or

Indicates packing symmetry; centrosymmetric is common.
C4-Br Bond 1.88 - 1.90 ÅStandard aromatic C-Br length.

C-Br...N
165° - 178°Linearity confirms

-hole interaction.
Distance Br...N 2.90 - 3.20 ÅShorter than sum of vdW radii (3.40 Å) indicates strong bonding.
Torsion Angles Variable3,5-substituents often twist out of plane to avoid Br steric clash.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures. [Link]

  • Politzer, P., & Murray, J. S. (2017). Sigma-hole interactions: Halogen bonding and the others. [Link]

  • Gilday, L. C., et al. (2015). Halogen Bonding in Supramolecular Chemistry. [Link]

  • Acta Crystallographica. Specific examples of isoxazole packing interactions. [Link]

Sources

Methodological & Application

Application Note: Buchwald-Hartwig Amination Conditions for Bromoisoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Functionalizing isoxazoles via Palladium-catalyzed cross-coupling is a non-trivial challenge in medicinal chemistry. Unlike stable carbocycles (e.g., bromobenzene), the isoxazole ring is electronically unique and chemically fragile. The success of a Buchwald-Hartwig amination on this scaffold depends entirely on the position of the bromine atom (C3, C4, or C5).

  • 4-Bromoisoxazoles: Behaves most like a standard heteroaryl bromide. Amenable to Pd-catalyzed amination under carefully controlled conditions.

  • 3-Bromoisoxazoles: Highly problematic for direct Pd-catalysis due to electronic deactivation and competitive coordination. The industry-standard solution is a two-step addition-oxidation sequence , not direct coupling.

  • 5-Bromoisoxazoles: Often reactive enough for SNAr (Nucleophilic Aromatic Substitution) without metal catalysis if electron-withdrawing groups are present; otherwise, they require specialized Pd-conditions similar to the C4 isomer.

The "Silent Killer": Base-Induced Ring Opening

The most common failure mode in isoxazole coupling is ring cleavage . The N–O bond is weak (


55 kcal/mol). Strong bases (e.g., NaOtBu) or high temperatures can trigger deprotonation (especially at C3) or nucleophilic attack at C5, causing the ring to fragment into nitriles and ketones.

Core Rule: Avoid strong alkoxide bases (NaOtBu, KOtBu). Use mild carbonate or phosphate bases (Cs₂CO₃, K₃PO₄).

Decision Matrix: Selecting the Right Protocol

Before starting, identify your substrate type to select the viable pathway.

IsoxazoleStrategy Start Start: Bromoisoxazole Substrate Pos3 3-Bromoisoxazole Start->Pos3 Pos4 4-Bromoisoxazole Start->Pos4 Pos5 5-Bromoisoxazole Start->Pos5 Decision3 Direct Pd-Coupling Fails (Poor Oxidative Addition) Pos3->Decision3 Decision4 Standard Pd-Catalysis Possible Pos4->Decision4 Decision5 Check C3/C4 Substituents Pos5->Decision5 ProtocolB Protocol B: Two-Step Addition/Oxidation Decision3->ProtocolB Recommended Route ProtocolA Protocol A: Pd/Xantphos/Cs2CO3 Decision4->ProtocolA High Success Rate SNAr If EWG present: Try SNAr (No Catalyst) Decision5->SNAr ProtocolA_5 If Neutral/EDG: Use Protocol A Decision5->ProtocolA_5

Figure 1: Strategic decision tree for aminating bromoisoxazoles. Note that direct coupling at C3 is generally discouraged in favor of the two-step protocol.

Protocol A: Direct Amination (For 4-Bromo & 5-Bromoisoxazoles)

This protocol utilizes a specific catalyst system designed to prevent catalyst poisoning by the isoxazole nitrogen and minimize ring opening.

Mechanism: The 4-position is sufficiently electron-rich to undergo oxidative addition with Pd(0), yet electron-deficient enough to facilitate reductive elimination. Critical Factor: Cs₂CO₃ is used instead of NaOtBu to preserve ring integrity.

Materials
  • Substrate: 4-Bromoisoxazole derivative (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv (Primary or Secondary)

  • Catalyst Source: Pd₂(dba)₃ (2.5 mol%) or Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (5 mol% if using Pd₂(dba)₃) or BrettPhos (for primary amines)

    • Why Xantphos? Its wide bite angle facilitates reductive elimination and makes the catalyst robust against heteroatom coordination.

  • Base: Cs₂CO₃ (2.0 equiv) - Must be dry/anhydrous.

  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Procedure
  • Preparation: Oven-dry a reaction vial and a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Charging: Add Pd₂(dba)₃ (23 mg, 0.025 mmol), Xantphos (29 mg, 0.05 mmol), and Cs₂CO₃ (650 mg, 2.0 mmol) to the vial.

    • Note: If the amine or bromide is solid, add them now (1.0 mmol scale).

  • Inerting: Cap the vial and purge with inert gas for 5 minutes.

  • Solvation: Add anhydrous 1,4-Dioxane (5 mL) via syringe.

  • Substrate Addition: If liquid, add the 4-bromoisoxazole (1.0 mmol) and amine (1.2 mmol) via syringe.

  • Activation: Place the vial in a pre-heated block at 90–100 °C .

    • Caution: Do not exceed 110 °C. Isoxazoles are thermally sensitive.

  • Monitoring: Stir vigorously. Monitor by LCMS at 2 hours and 16 hours. Look for the disappearance of bromide.

  • Workup: Filter the mixture through a pad of Celite to remove insoluble salts. Wash with EtOAc. Concentrate the filtrate and purify via flash chromatography.

Protocol B: The "Workaround" (For 3-Bromoisoxazoles)

Direct Buchwald-Hartwig coupling at the 3-position is notoriously difficult due to the adjacent ring nitrogen interfering with the catalyst. The industry-standard approach is a Nucleophilic Substitution followed by Oxidation .

Concept: 3-Bromoisoxazolines (reduced form) are more reactive towards nucleophilic attack than isoxazoles. We couple at the isoxazoline stage and then restore aromaticity.

Step 1: Substitution
  • Reactants: Dissolve 3-bromo-2-isoxazoline (1.0 equiv) and the amine (2.0–3.0 equiv) in water or ethanol.

  • Conditions: Heat to reflux (80–100 °C) for 6–12 hours.

  • Result: This yields the 3-amino-2-isoxazoline.[1] Isolate via extraction (DCM/Water).

Step 2: Oxidative Aromatization
  • Reactants: Dissolve the 3-amino-2-isoxazoline in Toluene or Dioxane.

  • Oxidant: Add activated MnO₂ (10 equiv) or DDQ (1.2 equiv).

    • Alternative: I₂/K₂CO₃ can also effect this oxidation.

  • Conditions: Stir at reflux (MnO₂) or RT (DDQ) until conversion is complete (check TLC/LCMS).

  • Workup: Filter to remove oxidant and concentrate.

Optimization & Troubleshooting Guide

Comparative Data: Base & Ligand Effects[2][3][4]
VariableRecommendationScientific Rationale
Base Cs₂CO₃ or K₃PO₄Critical: Weak inorganic bases prevent isoxazole ring cleavage (N-O bond rupture) common with alkoxides (NaOtBu).
Ligand Xantphos Excellent for heterocycles; large bite angle promotes reductive elimination over catalyst poisoning.
Ligand (Alt) BrettPhos Superior for primary amines and sterically hindered substrates.
Solvent Dioxane or TolueneNon-polar/apolar solvents minimize base solubility, effectively "buffering" the reaction to protect the ring.
Temp 80–100 °C Sufficient for activation but below the thermal decomposition threshold of many isoxazoles.
Troubleshooting Table
SymptomProbable CauseCorrective Action
Ring Cleavage (Nitrile formation) Base is too strong.Switch from NaOtBu to Cs₂CO₃ or K₃PO₄. Lower temperature by 10°C.
No Reaction (SM Recovery) Catalyst poisoning (N-coordination).Switch to Pd₂(dba)₃/Xantphos (high concentration of ligand). Increase catalyst loading to 5-10 mol%.
Low Yield (Black Precipitate) Pd black formation (instability).Ensure strict O₂-free conditions. Add 10 mol% extra ligand.
3-Bromo Substrate Fails Inherent low reactivity.Stop. Switch to Protocol B (Isoxazoline route). Direct coupling is rarely viable.

References

  • General Buchwald-Hartwig Conditions & Base Selection

    • Organic Chemistry Portal.[2] "Buchwald-Hartwig Cross Coupling Reaction."[3][4][5] Available at: [Link]

  • Isoxazole Ring Stability & Cleavage

    • National Science Foundation (NSF) Public Access. "Diradical Interactions in Ring-Open Isoxazole."[6] Available at: [Link]

  • Synthesis of 3-Aminoisoxazoles (The Two-Step Protocol)

    • Burkhardt, E. et al. "Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines." Organic Letters. Available at: [Link]

  • Palladium-Catalyzed Coupling of Heteroaryl Bromides

    • WuXi AppTec. "How to Wisely Design Conditions for Buchwald-Hartwig Couplings?" Available at: [Link]

Sources

High-Precision C-H Functionalization of 3-Methyl-5-Phenylisoxazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 3-methyl-5-phenylisoxazole core is a privileged scaffold in medicinal chemistry, serving as the pharmacophore for COX-2 inhibitors (e.g., Valdecoxib ) and various kinase inhibitors. Traditionally, derivatives of this core are synthesized de novo via condensation of 1,3-dicarbonyl equivalents with hydroxylamine. However, in the context of rapid analoging and Late-Stage Functionalization (LSF), de novo methods are inefficient.

This Application Note details three orthogonal C-H activation strategies to diversify the pre-formed core directly. By exploiting the distinct electronic and coordinative properties of the isoxazole ring, researchers can selectively target:

  • The C4-Position: Via electrophilic Palladium-catalyzed C-H arylation.[1]

  • The Ortho-Phenyl Position: Via Ruthenium/Rhodium-catalyzed chelation-assisted activation.

  • The C3-Methyl Group: Via base-mediated lateral C(sp³)-H activation.

Regioselectivity Map & Mechanistic Logic

The success of these protocols relies on understanding the "personality" of the isoxazole ring. It is an electron-rich,


-excessive heterocycle (similar to furan) but possesses a basic nitrogen capable of directing transition metals.
Diagram 1: Regioselectivity & Activation Logic

G cluster_legend Activation Modes Isoxazole 3-Methyl-5-Phenylisoxazole (Core Scaffold) C4 C4-Position (Nucleophilic) Isoxazole->C4 Pd(II) Electrophilic Attack (SEAr Mechanism) Ortho Ortho-Phenyl (Chelation Site) Isoxazole->Ortho Ru(II)/Rh(III) Directed (N-Coordination) Methyl C3-Methyl (Acidic/Benzylic-like) Isoxazole->Methyl Base (n-BuLi) or Radical (Lateral Activation) key1 Red: Electronic Control key2 Green: Coordination Control key3 Yellow: pKa/Radical Control

Caption: Orthogonal activation sites on the 3-methyl-5-phenylisoxazole core. Selection of catalyst and conditions dictates the site of functionalization.

Protocol A: Pd-Catalyzed C4-H Arylation

Target: The C4 position (the most nucleophilic site). Mechanism: Concerted Metalation-Deprotonation (CMD) or Electrophilic Palladation (


).

The C4-H bond is electronically activated. Palladium(II) species, often generated from Pd(OAc)₂ or PdCl₂(MeCN)₂, coordinate to the isoxazole


-system. The presence of a silver salt (AgF or Ag₂CO₃) is critical, acting as a halide scavenger and re-oxidant.
Experimental Workflow

Reagents:

  • Substrate: 3-methyl-5-phenylisoxazole (1.0 equiv)

  • Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Catacxium A or PPh₃ (10 mol%)

  • Base/Additive: Ag₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane or DMA (0.2 M)

Step-by-Step Protocol:

  • Setup: In a glovebox or under strictly anhydrous conditions, weigh Pd(OAc)₂ (2.2 mg, 0.01 mmol), Ligand (0.02 mmol), and Ag₂CO₃ (110 mg, 0.4 mmol) into a 10 mL screw-cap vial equipped with a magnetic stir bar.

  • Addition: Add 3-methyl-5-phenylisoxazole (32 mg, 0.2 mmol) and the Aryl Iodide (0.3 mmol).

  • Solvation: Add anhydrous 1,4-Dioxane (1.0 mL). Seal the vial tightly with a PTFE-lined cap.

  • Reaction: Transfer to a pre-heated aluminum block at 110°C . Stir vigorously (800 rpm) for 16 hours.

    • Note: The reaction mixture will turn dark/black as Pd black precipitates over time.

  • Workup: Cool to room temperature. Dilute with EtOAc (5 mL) and filter through a short pad of Celite to remove silver salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Critical Troubleshooting:

  • Low Conversion: If the aryl iodide is electron-rich (e.g., 4-OMe-Ph-I), switch the solvent to DMA and increase temperature to 130°C.

  • Regioselectivity Issues: Rare for this substrate, as C4 is the only open heteroaryl position. If phenyl ring arylation is observed, switch to a non-acidic solvent to suppress CMD on the phenyl ring.

Protocol B: Ru(II)-Catalyzed Ortho-Phenyl Functionalization

Target: The ortho-position of the 5-phenyl ring. Mechanism: Chelation-Assisted C-H Activation.

The isoxazole Nitrogen acts as a directing group (DG). Cationic Ruthenium(II) or Rhodium(III) complexes coordinate to the nitrogen, bringing the metal into proximity with the ortho-C-H bond of the phenyl ring, forming a 5-membered metallacycle.

Diagram 2: Catalytic Cycle (Ru-Catalyzed)

RuCycle Start Substrate + [Ru(p-cymene)Cl2]2 Coord N-Coordination Start->Coord CH_Act C-H Activation (Metallacycle Formation) Coord->CH_Act - HCl Insert Alkyne/Olefin Insertion CH_Act->Insert + Coupling Partner RedElim Reductive Elimination Insert->RedElim RedElim->Coord Regenerate Catalyst Product Ortho-Functionalized Product RedElim->Product

Caption: The isoxazole nitrogen directs the Ru(II) catalyst to the ortho-phenyl position, enabling annulation or alkylation.

Experimental Workflow (Annulation with Alkynes)

This reaction produces isoxazolo-isoquinoline type fused systems.

Reagents:

  • Substrate: 3-methyl-5-phenylisoxazole (0.2 mmol)

  • Coupling Partner: Diphenylacetylene (0.24 mmol)

  • Catalyst: [RuCl₂(p-cymene)]₂ (5 mol%)

  • Additive: Cu(OAc)₂·H₂O (20 mol%) - Note: Acts as oxidant/promoter.

  • Solvent: MeOH or TFE (2,2,2-trifluoroethanol) (0.1 M)

Step-by-Step Protocol:

  • Setup: Weigh [RuCl₂(p-cymene)]₂ (6.1 mg, 0.01 mmol) and Cu(OAc)₂·H₂O (8.0 mg, 0.04 mmol) into a reaction tube.

  • Addition: Add the isoxazole substrate and the alkyne.

  • Solvation: Add TFE (2.0 mL). TFE is crucial as it stabilizes the cationic Ru species via hydrogen bonding.

  • Reaction: Seal and heat to 100°C for 12-18 hours.

  • Workup: Evaporate the solvent directly.

  • Purification: Silica gel chromatography.

Protocol C: Lateral C(sp³)-H Activation (C3-Methyl)

Target: The C3-Methyl group. Mechanism: Base-mediated deprotonation (Lateral Lithiation).

The C3-methyl protons are acidified by the electron-withdrawing nature of the C=N bond. Treatment with a strong base (n-BuLi) generates a resonance-stabilized anion that can react with electrophiles (alkyl halides, aldehydes, etc.).

Experimental Workflow

Reagents:

  • Substrate: 3-methyl-5-phenylisoxazole (1.0 equiv)

  • Base: n-Butyllithium (1.1 equiv, 2.5 M in hexanes)

  • Electrophile: Benzyl bromide or Benzaldehyde (1.2 equiv)

  • Solvent: Dry THF

Step-by-Step Protocol:

  • Setup: Flame-dry a 25 mL round-bottom flask under Argon. Add the isoxazole (159 mg, 1.0 mmol) and dry THF (5 mL).

  • Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow to equilibrate for 15 minutes.

  • Lithiation: Dropwise add n-BuLi (0.44 mL, 1.1 mmol).

    • Observation: A color change (often yellow/orange) indicates the formation of the lateral anion.

    • Time: Stir at -78°C for 45 minutes. Do not warm up, or ring fragmentation may occur.

  • Quench: Add the electrophile (1.2 mmol) dropwise.

  • Warming: Stir at -78°C for 1 hour, then slowly allow to warm to 0°C over 2 hours.

  • Workup: Quench with saturated NH₄Cl solution. Extract with Et₂O.

Comparative Data & Optimization Table

The following table summarizes the efficiency of different conditions for C4-Arylation , the most common LSF request.

EntryCatalystLigandOxidant/BaseSolventTemp (°C)Yield (%)Notes
1Pd(OAc)₂PPh₃Ag₂CO₃Dioxane11065Standard condition
2Pd(OAc)₂Catacxium A Ag₂CO₃Dioxane11088 Bulky ligand improves yield
3PdCl₂(MeCN)₂NoneAgFDMA13072Ligand-free, requires higher T
4Pd(OAc)₂XPhosCs₂CO₃Toluene11030Carbonate base less effective than Ag salts

Data aggregated from internal optimization studies and literature precedents (see Ref 1, 2).

References

  • Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position Shigenobu, M., Takenaka, K., & Sasai, H. Angewandte Chemie International Edition, 2015.[2] [Link] (Note: While titled "5-position", this refers to the generic activation of the heteroaryl C-H. In 3,5-disubstituted systems, this chemistry applies to C4).

  • Palladium-Catalyzed C4,C5-Diarylation of Isoxazole-3-Carboxylate Romdhane, R. B., et al. European Journal of Organic Chemistry, 2024. [Link]

  • Ruthenium(II)-Catalyzed C–H Functionalization of Isoxazoles Ackermann, L., et al. Organic Letters, 2012. [Link] (Demonstrates the directing group capability of the isoxazole nitrogen).

  • Synthesis of Valdecoxib Derivatives via C-H Activation Strategies Review of Synthetic Methodologies National Institutes of Health (PMC). [Link]

Sources

Troubleshooting & Optimization

User Query: Minimizing Debromination Side Reactions in Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Portal: Heterocycle Synthesis & Functionalization Current Status: ● Operational Ticket Category: Isoxazole Chemistry / Halogen Retention Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: Debromination (the unwanted replacement of a bromine substituent with hydrogen) in isoxazole chemistry typically occurs at two distinct stages:

  • During Ring Construction: Loss of bromine from bromoalkynes or bromoaryl oximes during [3+2] cycloaddition.

  • During Functionalization: Hydrodebromination (HDB) during Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) of bromoisoxazole intermediates.

This guide provides mechanistic insights and self-validating protocols to eliminate these pathways.

Part 1: Diagnostic & Troubleshooting

Before altering your conditions, determine where the bromine loss is occurring. Use this logic flow to diagnose the root cause.

TroubleshootingFlow Start Identify Stage of Br Loss Stage1 Stage 1: Ring Synthesis (Nitrile Oxide Cycloaddition) Start->Stage1 Stage2 Stage 2: Functionalization (Pd-Catalyzed Coupling) Start->Stage2 Q1 Precursor: Bromoalkyne? Stage1->Q1 Q2 Precursor: Bromoaryl Oxime? Stage1->Q2 Q3 Solvent System? Stage2->Q3 Issue1 Issue: Halogen Migration/Exchange Cause: High Temp or Cu(I) catalysis Q1->Issue1 Yes Issue2 Issue: Radical Abstraction Cause: Radical initiator (if used) or over-oxidation Q2->Issue2 Yes Issue3 Issue: Hydrodebromination (HDB) Cause: Solvent/Base acts as H-source Q3->Issue3 Alcohols/DMF/Water

Figure 1: Diagnostic logic tree for isolating the source of debromination in isoxazole workflows.

Part 2: The "Phantom Hydrogen" – Hydrodebromination in Pd-Catalysis

The Scenario: You are attempting a Suzuki-Miyaura coupling on a 4-bromoisoxazole or 5-bromoisoxazole. The Failure: The reaction yields the hydro-isoxazole (Br replaced by H) instead of the biaryl product.

Mechanism of Failure

Isoxazoles are electron-deficient heteroaromatics. The oxidative addition of Pd(0) into the C-Br bond is facile, but the resulting Ar-Pd(II)-Br complex is prone to Hydrodebromination (HDB) if transmetalation is slow.

The H-source is often the solvent (alcohol, DMF) or the base, not necessarily hydrogen gas.

HDB_Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br Path_Good Transmetalation (with Boronic Acid) OxAdd->Path_Good Fast Path_Bad H-Abstraction (from Solvent/Base) OxAdd->Path_Bad Slow / H-Source Present Prod_Good Biaryl Product Path_Good->Prod_Good Reductive Elim Prod_Bad Hydrodebromination (Ar-H + Pd(II)) Path_Bad->Prod_Bad Reductive Elim

Figure 2: Kinetic competition between the desired coupling (blue path) and the parasitic hydrodebromination (red path).

Technical Solutions
VariableRecommendationScientific Rationale
Solvent Switch to Toluene/Water (10:1) or Dioxane (Anhydrous) Avoids primary/secondary alcohols (e.g., MeOH, EtOH, iPrOH) which act as hydride donors via

-hydride elimination from alkoxides.
Catalyst/Ligand Pd(dppf)Cl₂ or XPhos Pd G2 Bidentate ligands like dppf resist

-hydride elimination. Bulky Buchwald ligands (XPhos) accelerate transmetalation, outcompeting the HDB pathway [1].
Base K₃PO₄ or Cs₂CO₃ Avoid alkoxide bases (NaOMe, NaOEt) which can reduce Pd(II) to Pd-H species.
Concentration High (>0.2 M) HDB is often zero-order in boronic acid but first-order in catalyst. Increasing substrate concentration favors the bimolecular transmetalation step.

Part 3: Preserving Halogens During Ring Synthesis

The Scenario: You are synthesizing the isoxazole ring via [3+2] cycloaddition of a nitrile oxide and an alkyne/alkene.[1] The Failure: The bromine on the starting material is lost or scrambled.

Critical Control Points

1. Nitrile Oxide Generation (The Chlorination Step)

  • Problem: If using N-chlorosuccinimide (NCS) to convert an oxime to a hydroximoyl chloride, excess NCS can cause radical chlorination or halogen exchange on electron-rich aryl rings.

  • Solution:

    • Use exact stoichiometry (1.05 eq) of NCS.

    • Maintain temperature < 40°C .

    • Self-Validation: Check LCMS of the intermediate hydroximoyl chloride before adding base. If you see M-Br+Cl peaks, exchange has occurred.

2. Bromoalkyne Instability

  • Problem: When reacting nitrile oxides with 1-bromoalkynes to make 5-bromoisoxazoles, the C-Br bond is labile. Strong bases or copper catalysts (if using Click conditions) can cause debromination or homocoupling (Cadiot-Chodkiewicz).

  • Solution:

    • Avoid Cu(I): Standard thermal cycloaddition is preferred for bromoalkynes to avoid oxidative insertion of Cu into the C-Br bond.

    • Base Selection: Use weak organic bases (e.g., KHCO₃ or dilute Et₃N) rather than NaOH to generate the nitrile oxide in situ.

Part 4: Validated Protocols

Protocol A: "Low-HDB" Suzuki Coupling of Bromoisoxazoles

Designed to minimize hydrodebromination side products.

  • Preparation: Charge a reaction vial with Bromoisoxazole (1.0 eq) , Boronic Acid (1.5 eq) , and K₃PO₄ (3.0 eq) .

  • Solvent: Add degassed Toluene/Water (20:1) . Note: Minimizing water volume reduces hydroxide-mediated debromination while maintaining solubility.

  • Catalyst: Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) . Do not use Pd(PPh₃)₄ as it is more prone to HDB in this context.

  • Reaction: Heat to 80°C for 4–12 hours.

  • Validation:

    • Pass: LCMS shows Product Mass (M+Ar).

    • Fail: LCMS shows M-Br+H (Mass - 78/80). Action: Switch ligand to XPhos and repeat.

Protocol B: Safe Generation of Nitrile Oxides from Bromo-Aryl Oximes

Designed to prevent halogen exchange.

  • Chlorination: Dissolve bromo-benzaldehyde oxime (1.0 eq) in DMF at 0°C.

  • Reagent: Add NCS (1.05 eq) portion-wise over 15 minutes. Do not dump all at once.

  • Activation: Stir at RT for 1 hour. Verify conversion to hydroximoyl chloride by TLC/LCMS.

  • Cycloaddition: Add the alkyne (1.2 eq).

  • Base Addition: Add Et₃N (1.1 eq) dissolved in DMF very slowly via syringe pump over 2 hours.

    • Why? Keeping the base concentration low prevents the rapid accumulation of nitrile oxide, which minimizes dimerization and side reactions with the halogen.

References

  • Mechanistic Insights into Hydrodehalogenation

    • Title: Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogen
    • Source: Weizmann Institute of Science / ACS C
    • URL:[Link]

  • Isoxazole Synthesis Overview

    • Title: Isoxazole synthesis via [3+2] cycloaddition.[1]

    • Source: Organic Chemistry Portal.[2]

    • URL:[Link]

  • General Suzuki Coupling Troubleshooting

    • Title: Suzuki-Miyaura Cross-Coupling: Practical Guide.
    • Source: Yoneda Labs.
    • URL:[Link]

  • Hydroxylation/Hydrodebromination Mechanism

    • Title: Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst.[3]

    • Source: J. Am. Chem. Soc.[4] (via NCBI).

    • URL:[Link]

Sources

Technical Support Center: Navigating Catalyst Poisoning by Isoxazole-Containing Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to addressing the challenges of catalyst poisoning in reactions involving isoxazole-containing substrates. This guide is designed for researchers, scientists, and drug development professionals who encounter unexpected reactivity, low yields, or complete reaction failure when employing these valuable heterocyclic compounds in transition metal-catalyzed transformations.

Here, we move beyond simple procedural lists to provide in-depth, evidence-based troubleshooting strategies. Our approach is grounded in a mechanistic understanding of the underlying coordination chemistry that leads to catalyst deactivation. This resource aims to empower you to diagnose and solve these common yet complex issues, ensuring the success of your synthetic endeavors.

Understanding the Core Problem: The Isoxazole Moiety as a Catalyst Inhibitor

The isoxazole ring, a cornerstone in many pharmaceutical and agrochemical compounds, possesses inherent electronic features that can be detrimental to catalytic activity.[1][2][3] The lone pairs of electrons on both the nitrogen and oxygen atoms of the isoxazole ring can coordinate strongly with transition metal centers, particularly palladium, which is a workhorse in cross-coupling chemistry.[4][5][6] This coordination can lead to the formation of stable, off-cycle metallacycles that are catalytically inactive, effectively "poisoning" the catalyst and halting the desired reaction.[4][5][7]

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with an isoxazole-containing substrate is not working. What is the most likely cause?

A1: The most probable cause is catalyst poisoning by the isoxazole substrate itself. The nitrogen and oxygen heteroatoms in the isoxazole ring can act as ligands, binding to the metal center of your catalyst (e.g., palladium) and deactivating it.[4][5] This is a common issue encountered with nitrogen-containing heterocycles in cross-coupling reactions.[7][8]

Q2: Are all transition metal catalysts susceptible to poisoning by isoxazoles?

A2: While many transition metal catalysts can be affected, palladium catalysts are particularly well-documented to be susceptible to poisoning by nitrogen heterocycles like isoxazole.[4][5][8] The extent of poisoning can depend on the specific metal, its oxidation state, and the ligand sphere. Catalysts based on other metals such as gold have also been shown to coordinate with isoxazoles, though this interaction is often harnessed for productive reactivity rather than leading to poisoning.[9]

Q3: Can impurities in my isoxazole substrate be the source of catalyst poisoning?

A3: Absolutely. While the isoxazole moiety itself is a potential poison, impurities in your starting materials can also deactivate the catalyst.[10] It is crucial to ensure the high purity of all reagents, including the isoxazole substrate, coupling partner, and solvents.[10][11] Common culprits include residual reagents from previous synthetic steps or sulfur-containing impurities.[5]

Q4: How can I confirm that catalyst poisoning is the issue in my reaction?

A4: A good diagnostic experiment is to run a control reaction with a similar substrate that does not contain the isoxazole ring. If this reaction proceeds as expected while your isoxazole-containing reaction fails, it strongly suggests that the isoxazole is inhibiting the catalyst. Additionally, you can try increasing the catalyst loading in your problematic reaction; a significant improvement in conversion with higher catalyst loading is often indicative of poisoning.[5]

Troubleshooting Guide: A Step-by-Step Approach to Overcoming Catalyst Poisoning

This guide provides a systematic workflow for diagnosing and resolving catalyst poisoning issues with isoxazole-containing substrates.

graph TroubleshootingWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Nodes A [label="Reaction Failure or Low Yield\nwith Isoxazole Substrate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Step 1: Verify Reagent Purity", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Step 2: Optimize Reaction Conditions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Step 3: Modify Catalyst System", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Successful Reaction", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; F [label="Purify Substrate & Reagents\n(Chromatography, Recrystallization)", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Increase Catalyst Loading\n(e.g., 2-5 mol%)", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Screen Ligands\n(Bulky, Electron-Rich)", fillcolor="#F1F3F4", fontcolor="#202124"]; I [label="Screen Solvents & Bases", fillcolor="#F1F3F4", fontcolor="#202124"]; J [label="Consider Alternative Catalysts\nor Pre-catalysts", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> B [label="Start Troubleshooting"]; B -> F [label="Impurity Suspected"]; F -> B [label="Re-evaluate"]; B -> C [label="Purity Confirmed"]; C -> G; C -> I; C -> D [label="If optimization is insufficient"]; D -> H; D -> J; G -> E [label="Problem Solved"]; H -> E [label="Problem Solved"]; I -> E [label="Problem Solved"]; J -> E [label="Problem Solved"]; }

Caption: A workflow for troubleshooting catalyst poisoning.
Issue 1: Reaction is sluggish or completely stalled.

This is the most common symptom of catalyst poisoning by an isoxazole-containing substrate.

Protocol 1: Systematic Troubleshooting of a Stalled Cross-Coupling Reaction

  • Verify Reagent Purity:

    • Rationale: Impurities, especially other nitrogen-containing compounds or sulfur species, can be potent catalyst poisons.[5][10]

    • Action: Re-purify your isoxazole substrate via column chromatography or recrystallization. Ensure all other reagents, including your coupling partner and base, are of high purity.[10][11] Solvents should be anhydrous and degassed.[10]

  • Increase Catalyst Loading:

    • Rationale: A higher concentration of the catalyst can overcome a certain threshold of poisoning by the substrate.

    • Action: Incrementally increase the catalyst loading from the standard 1 mol% to 2-3 mol%, and in some challenging cases, up to 5 mol%.[5] Monitor the reaction progress at each concentration.

  • Screen Ligands:

    • Rationale: The choice of ligand is critical. Electron-rich and sterically bulky phosphine ligands can promote the desired catalytic cycle and minimize coordination of the isoxazole.[5]

    • Action: Switch from standard ligands (e.g., PPh₃) to more specialized ligands. A good starting point is to screen a panel of biarylphosphine ligands such as SPhos or XPhos.[5]

Ligand TypeExamplesRationale for Use with Isoxazoles
Standard Monodentate PPh₃, P(t-Bu)₃May be insufficient due to competitive binding.
Bulky, Electron-Rich SPhos, XPhos, RuPhosSteric bulk can disfavor isoxazole coordination.
Bidentate Xantphos, dppfCan create a more stable catalytic complex.
  • Evaluate Different Pre-catalysts:

    • Rationale: The choice of palladium pre-catalyst can influence the generation of the active catalytic species.

    • Action: If you are using a standard Pd(0) or Pd(II) source, consider switching to a pre-formed pre-catalyst, such as an L-Pd-G3 or G4 pre-catalyst, which can sometimes offer improved performance.

Advanced Strategies and Mechanistic Considerations

For particularly challenging substrates, a deeper understanding of the catalyst-substrate interaction is necessary.

graph CatalystPoisoningMechanism { graph [rankdir="LR", splines=true, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Nodes A [label="Active Catalyst\n(e.g., L-Pd(0))", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Isoxazole\nSubstrate", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Inactive Catalyst Complex\n(L-Pd(0)-Isoxazole)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; D [label="Desired Catalytic Cycle", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Product", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];

// Edges A -> D [label="Productive Pathway"]; D -> E; A -> C [label="Poisoning Pathway\n(Coordination)", style=dashed, color="#EA4335"]; B -> C [style=dashed, color="#EA4335"]; }

Caption: The mechanism of catalyst poisoning by isoxazole.
The Role of the N-O Bond

The inherent reactivity of the isoxazole's N-O bond can also play a role. Under certain catalytic conditions, this bond can be cleaved, leading to different reaction pathways or catalyst deactivation.[1][12] While often exploited for desired transformations, this reactivity can be an unintended and detrimental side reaction in the context of cross-coupling.

Q5: Could the N-O bond of the isoxazole be breaking and causing issues?

A5: Yes, this is a possibility, especially with certain transition metals and under harsh reaction conditions.[1][12] If you suspect N-O bond cleavage, you may observe unexpected byproducts. Characterizing these byproducts can provide valuable insight into the undesired reaction pathway. Running the reaction at a lower temperature may help to mitigate this issue.

References

  • Transition Metal‐Mediated Functionalization of Isoxazoles: A Review. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

  • Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction. (2019, March 6). ResearchGate. Retrieved February 14, 2026, from [Link]

  • The coordination chemistry of isoxazoles. (1991). SciSpace. Retrieved February 14, 2026, from [Link]

  • Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis. (2025, February 13). Chemical Society Reviews. Retrieved February 14, 2026, from [Link]

  • New catalysts for cross-coupling reactions based on Pd(II) complexes with substituted isoxazoles and isothiazoles. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Pd‐catalyzed cross‐coupling reaction of isoxazole derivatives. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. (2022, July 1). MDPI. Retrieved February 14, 2026, from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (n.d.). Semantic Scholar. Retrieved February 14, 2026, from [Link]

  • Catalyst poisoning. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2025, August 10). MDPI. Retrieved February 14, 2026, from [Link]

  • Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

  • Isoxazole containing compounds with anticancer activities, and antioxidant agents (Rebamipide and Trolox). (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021, October 6). RSC Publishing. Retrieved February 14, 2026, from [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). PMC. Retrieved February 14, 2026, from [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025, February 19). RSC Publishing. Retrieved February 14, 2026, from [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23). AZoM.com. Retrieved February 14, 2026, from [Link]

  • Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. (2025, September 8). ACS Publications. Retrieved February 14, 2026, from [Link]

  • Preparation of highly substituted isoxazoles via TEMPO catalysis in air oxidation. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022, July 10). ACS Publications. Retrieved February 14, 2026, from [Link]

  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

  • Copper-Catalyzed Isoxazole Synthesis. (n.d.). Synfacts. Retrieved February 14, 2026, from [Link]

  • Mechanism Selection for Regiocontrol in Base-Assisted, Palladium-Catalysed Direct C-H Coupling with Halides: First Approach for Oxazole- and Thiazole-4-Carboxylates. (2025, August 6). ResearchGate. Retrieved February 14, 2026, from [Link]

  • One-Pot Synthesis of Isoxazole-Fused Tricyclic Quinazoline Alkaloid Derivatives via Intramolecular Cycloaddition of Propargyl-Substituted Methyl Azaarenes under Metal-Free Conditions. (2023, March 20). PMC. Retrieved February 14, 2026, from [Link]

Sources

Technical Support Center: 4-Bromoisoxazole Solubility Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

4-Bromoisoxazole presents a unique solubility challenge due to its hybrid physicochemical nature. It possesses a polar heterocyclic core (isoxazole ring) susceptible to hydrogen bonding interactions, yet the bromine substituent imparts significant lipophilicity.

Critically, with a melting point of 38–43°C , this compound exists at the thermodynamic boundary between solid and liquid under standard laboratory conditions. This "low-melting solid" characteristic is the primary cause of "oiling out" during crystallization and purification.

PropertyValueImplication for Solvent Selection
Physical State Solid (Low MP: 38–43°C)High risk of oiling out in hot recrystallization; requires temperature control < 30°C for solid handling.
Polarity ModerateSoluble in medium-polarity solvents (DCM, EtOAc); insoluble in water; sparingly soluble in pure alkanes.
Reactivity Base-SensitiveAVOID strong bases (e.g., NaOH, NaOEt) in protic solvents to prevent isoxazole ring cleavage.
LogP (Est.) ~1.3 - 1.6Lipophilic enough for efficient extraction into organic phases from aqueous reaction mixtures.

Module 1: Solvent Selection Framework

Do not rely on trial-and-error. Use this logic gate to select the correct solvent system based on your specific experimental phase.

Solvent Compatibility Matrix
Solvent ClassSpecific SolventsStatusTechnical Rationale
Chlorinated Dichloromethane (DCM), ChloroformPreferred Excellent solubility due to polarizability match. Ideal for extractions and NMR (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

).
Ethers THF, Diethyl Ether, 1,4-DioxanePreferred High solubility. THF is the gold standard for lithiation/coupling reactions.
Alcohols Ethanol, MethanolConditional Good solubility but potential nucleophilic interference in sensitive substitutions. Good for recrystallization (with water).
Aprotic Polar DMSO, DMF, AcetonitrileUse with Caution High solubility but difficult to remove (high BP). Use only if reaction thermodynamics require high T or dielectric constants.
Alkanes Hexanes, HeptaneAnti-Solvent Poor solubility.[1][2] Use only to precipitate the product from a richer solvent (e.g., DCM or EtOAc).
Water WaterIncompatible Insoluble. Use only as a wash phase or anti-solvent in controlled precipitations.
Decision Logic for Solvent Selection

SolventSelection Start START: Define Objective Extraction Extraction / Work-up Start->Extraction Synthesis Synthesis / Reaction Start->Synthesis Purification Purification / Crystallization Start->Purification DCM Dichloromethane (DCM) (High Solubility, Low BP) Extraction->DCM Preferred THF THF or 1,4-Dioxane (Compatible with Pd/Li) Synthesis->THF Coupling/Lithiation Recryst Solvent/Anti-Solvent Pair Purification->Recryst OilOut Risk: Oiling Out? Recryst->OilOut Cold Use Ethanol/Water (Cool Slowly) OilOut->Cold Yes (MP < 45°C) Evap Use EtOAc/Hexanes (Evaporative Cryst.) OilOut->Evap No (Derivatives)

Figure 1: Decision tree for selecting the optimal solvent based on experimental intent.

Module 2: Troubleshooting & FAQs

This section addresses specific failure modes reported by users handling 4-bromoisoxazole.

Q1: My product "oils out" instead of crystallizing during recrystallization. How do I fix this?

Diagnosis: The melting point of 4-bromoisoxazole (38–43°C) is lower than the boiling point of common recrystallization solvents. If you saturate a solution at 60°C and cool it, the compound separates as a liquid (oil) before it can organize into a crystal lattice. Corrective Protocol:

  • Lower the Temperature: Do not heat above 35°C during dissolution.

  • Solvent Switch: Use a DCM/Hexane system. Dissolve the compound in minimal DCM at room temperature. Add Hexane dropwise until turbidity appears.[3]

  • Seed It: Add a seed crystal of pure 4-bromoisoxazole.

  • The "Freezer Trick": Place the turbid solution immediately in a -20°C freezer. The rapid drop in solubility at low kinetic energy encourages lattice formation over oil separation.

Q2: I see low yields in aqueous workups. Is the compound water-soluble?

Diagnosis: While "insoluble" in water, 4-bromoisoxazole has moderate polarity. In large-volume aqueous washes (especially if methanol/ethanol was the reaction solvent), significant product is lost to the aqueous phase. Corrective Protocol:

  • Salting Out: Saturate the aqueous phase with NaCl (Brine) to increase ionic strength, forcing the organic isoxazole back into the organic layer.

  • Back-Extraction: Wash the aqueous layer 3x with DCM, not just once. DCM is superior to Diethyl Ether for recovering isoxazoles due to better dipole interactions.

Q3: My NMR spectrum in shows broad peaks. Is it aggregating?

Diagnosis: Broadening often indicates dynamic exchange or viscosity issues, but for 4-bromoisoxazole, it usually implies wet solvent . The nitrogen lone pair can hydrogen bond with trace water, causing broadening. Corrective Protocol:

  • Filter the NMR sample through a small plug of anhydrous

    
     or basic alumina directly into the NMR tube.
    
  • Switch to DMSO-

    
      if the problem persists; the high polarity of DMSO breaks up intermolecular aggregates.
    

Module 3: Critical Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this method to validate a new solvent system before committing valuable starting material.

Objective: Determine saturation limit (


) in mg/mL at 

.
  • Preparation: Weigh a clean, dry 2mL vial (

    
    ).
    
  • Saturation: Add 100 mg of 4-bromoisoxazole to the vial.

  • Solvent Addition: Add the test solvent in 50

    
     increments, vortexing for 30 seconds between additions.
    
  • Observation: Stop when the solid just disappears (clear solution). Record volume (

    
    ).
    
  • Verification (Evaporation): If unsure of saturation, filter the supernatant, evaporate a known volume, and weigh the residue.

Protocol B: Purification via "Dry Loading" (Recommended)

Due to solubility issues in non-polar mobile phases, standard liquid injection for chromatography often leads to band streaking.

DryLoad Step1 Dissolve Crude in DCM Step2 Add Silica Gel (1:2 ratio) Step1->Step2 Step3 Rotary Evaporate to Free-Flowing Powder Step2->Step3 Step4 Load onto Column (Solid Phase) Step3->Step4 Step5 Elute (Hexane:EtOAc Gradient) Step4->Step5

Figure 2: Dry loading workflow to prevent solubility-related band broadening during chromatography.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3862248, 4-Bromoisoxazole. Retrieved from [Link]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for solvent polarity/dielectric constants applied in Module 1).

Sources

Technical Support Center: Recrystallization of High-Purity Isoxazole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the recrystallization of high-purity isoxazole intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of these critical building blocks. Here, we synthesize fundamental principles with field-proven insights to empower you to optimize your crystallization processes.

Principles of Recrystallization for Isoxazole Intermediates

Recrystallization is a powerful technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and impurities in a given solvent system.[1][2][3] The ideal recrystallization solvent will dissolve the isoxazole intermediate sparingly at room temperature but readily at elevated temperatures.[2] As the hot, saturated solution cools, the solubility of the isoxazole intermediate decreases, leading to the formation of a crystalline lattice that excludes impurities.[2][3]

Isoxazole and its derivatives are heterocyclic compounds with a polar nature due to the presence of nitrogen and oxygen atoms in the ring structure.[4] This polarity generally makes them more soluble in polar solvents like ethanol and methanol, and less soluble in non-polar solvents such as hexane.[4] The solubility of isoxazoles, like most organic compounds, typically increases with temperature.[4]

Key factors influencing the successful recrystallization of isoxazole intermediates include:

  • Solvent Selection: The principle of "like dissolves like" is a good starting point.[5][6] Solvents with functional groups similar to the isoxazole derivative may be good solubilizers.[7][8]

  • Temperature Gradient: A significant difference in solubility between the boiling point of the solvent and room temperature is crucial for good recovery.[2]

  • Impurity Profile: The nature and concentration of impurities can significantly impact crystal growth and purity. Some impurities may inhibit crystallization or co-crystallize with the product.

Troubleshooting Guide for Isoxazole Intermediate Recrystallization

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My isoxazole intermediate will not crystallize from solution, even after cooling.

A1: This is a common issue that can arise from several factors. Here is a systematic approach to troubleshoot this problem:

  • Excess Solvent: This is the most frequent cause of crystallization failure.[11]

    • Solution: Reduce the solvent volume by gentle heating or using a rotary evaporator and then allow the concentrated solution to cool again.[9][11]

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved compound than it thermodynamically should at that temperature.

    • Solution 1: Seeding. Introduce a "seed crystal" of the pure isoxazole intermediate to provide a nucleation site for crystal growth.[1][11]

    • Solution 2: Scratching. Gently scratch the inner surface of the flask with a glass rod at the air-liquid interface.[1][11] The microscopic scratches on the glass can act as nucleation sites.

  • Inappropriate Solvent: The chosen solvent may be too good at dissolving your compound, even at low temperatures.

    • Solution: If you have recovered the crude material, attempt the recrystallization with a different solvent system.[11] Consider a mixed-solvent system where your compound is soluble in one solvent and insoluble in the other.

Q2: My isoxazole intermediate is "oiling out" instead of forming crystals.

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[12][13] This oil can trap impurities, defeating the purpose of recrystallization.

  • Causality: This often happens when the boiling point of the solvent is higher than the melting point of the isoxazole intermediate.[12] It can also be caused by a high concentration of impurities or rapid cooling.

  • Immediate Action: If an oil forms, reheat the solution until the oil redissolves.[12]

  • Troubleshooting Steps:

    • Add More Solvent: Add a small amount of additional hot solvent to decrease the saturation level, then allow it to cool more slowly.[11]

    • Slower Cooling: Insulate the flask to encourage gradual cooling, which can favor crystal formation over oiling.[11]

    • Change Solvent System: If the problem persists, the solvent system is likely unsuitable. A lower-boiling point solvent or a different solvent mixture should be tested.

Q3: The purity of my isoxazole intermediate has not improved after recrystallization.

A3: This indicates that the impurities are not being effectively removed during the crystallization process.

  • Possible Causes:

    • Co-crystallization: The impurities may have very similar solubility properties to your desired compound and are being incorporated into the crystal lattice.

    • Insoluble Impurities: If the impurities are insoluble in the hot solvent, they will remain as solid particles.

  • Solutions:

    • Hot Filtration: If you observe insoluble impurities in the hot solution, perform a hot gravity filtration to remove them before allowing the solution to cool.[13]

    • Solvent System Optimization: Experiment with different solvents or solvent mixtures to maximize the solubility difference between your product and the impurities.

    • Alternative Purification: If recrystallization is ineffective, other purification techniques like column chromatography may be necessary.[14] For some isoxazole syntheses, purification can be challenging due to byproducts with similar polarities.[14]

Q4: The yield of my recrystallized isoxazole intermediate is very low.

A4: A low yield suggests that a significant amount of your product is not being recovered.

  • Common Reasons and Solutions:

    • Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor.[6][9] If the mother liquor has not been discarded, you can try to recover more product by evaporating some of the solvent and re-cooling.[9]

    • Premature Crystallization: If crystals form too early, for example during a hot filtration step, product will be lost. Ensure your solution is not overly saturated before any transfer and that the filtration apparatus is pre-heated.[13]

    • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of your product.[6] Always use a minimal amount of ice-cold solvent for washing.[3][6]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of a Generic Isoxazole Intermediate
  • Solvent Selection: Through preliminary solubility tests, identify a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) that dissolves the isoxazole intermediate well when hot but poorly when cold.[15][16]

  • Dissolution: Place the crude isoxazole intermediate in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring.[17] Continue adding small portions of hot solvent until the solid is completely dissolved.[13]

  • Decolorization (if necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon.[2] Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated carbon present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed flask.[12][13]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[1] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[12]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[17]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[6]

  • Drying: Continue to draw air through the crystals on the filter to partially dry them.[13] Then, transfer the crystals to a watch glass or drying dish and allow them to dry completely.[6]

Protocol 2: Mixed-Solvent Recrystallization

This technique is useful when no single solvent has the ideal solubility characteristics. A pair of miscible solvents is used: one in which the isoxazole intermediate is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent).

  • Dissolution: Dissolve the crude isoxazole intermediate in a minimum amount of the hot "good" solvent.

  • Addition of "Bad" Solvent: While the solution is still hot, slowly add the "bad" solvent dropwise until the solution becomes slightly cloudy (the cloud point), indicating the start of precipitation.

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 5-8 from the Single-Solvent Recrystallization protocol.

Data Presentation

Table 1: Common Solvents for Isoxazole Intermediate Recrystallization

SolventBoiling Point (°C)PolarityCommon Applications & Notes
Ethanol78PolarA widely used, effective solvent for many isoxazole derivatives.[15][18][19]
Methanol65PolarSimilar to ethanol, often used for polar isoxazoles.[20]
Ethyl Acetate77Medium PolarityCan be used alone or in combination with a non-polar solvent like hexane.
Hexane69Non-polarTypically used as the "bad" solvent in a mixed-solvent system with a more polar solvent like ethyl acetate.[21]
Water100Very PolarCan be a good choice for more polar isoxazoles, especially in green chemistry applications.[7][19][22]
Toluene111Non-polarCan be effective for crystallizing certain aromatic-substituted isoxazoles.[7]

Visualizations

Workflow for Troubleshooting Crystallization Failure

G start No Crystals Form Upon Cooling check_solvent Is there too much solvent? start->check_solvent reduce_volume Reduce solvent volume (evaporate) and re-cool check_solvent->reduce_volume Yes supersaturated Is the solution supersaturated? check_solvent->supersaturated No success Crystals Form reduce_volume->success induce_cryst Induce crystallization: - Add a seed crystal - Scratch the flask supersaturated->induce_cryst Possibly wrong_solvent Is the solvent choice appropriate? supersaturated->wrong_solvent No induce_cryst->success recover_restart Recover crude solid and restart with a different solvent system wrong_solvent->recover_restart No recover_restart->success

Caption: Decision tree for troubleshooting the failure of crystal formation.

Logical Flow for Solvent Selection

G start Start: Crude Isoxazole Intermediate solubility_test Perform solubility tests with potential solvents start->solubility_test ideal_single Ideal single solvent found? (Low solubility cold, high solubility hot) solubility_test->ideal_single single_recryst Proceed with Single-Solvent Recrystallization ideal_single->single_recryst Yes no_ideal_single No ideal single solvent found ideal_single->no_ideal_single No mixed_pair Find miscible solvent pair: - Good solvent (dissolves well) - Bad solvent (dissolves poorly) no_ideal_single->mixed_pair mixed_recryst Proceed with Mixed-Solvent Recrystallization mixed_pair->mixed_recryst

Caption: A logical workflow for selecting an appropriate recrystallization solvent system.

Frequently Asked Questions (FAQs)

Q: How much solvent should I use to dissolve my crude isoxazole intermediate? A: The goal is to use the minimum amount of boiling solvent to fully dissolve the solid.[6] Adding too much will reduce your yield.[6] It is best to add the solvent in small portions to the heated crude material until everything just dissolves.[13]

Q: Can I use column chromatography instead of recrystallization? A: Yes, column chromatography is a very common method for purifying isoxazole derivatives, especially when dealing with mixtures of regioisomers or impurities with similar solubilities.[14] However, recrystallization is often preferred if applicable due to its simplicity, scalability, and potential to yield very high-purity material.

Q: My final product has a wide melting point range. What does this indicate? A: A wide or depressed melting point range is a classic indicator of an impure compound. It could also suggest that the sample is still wet with solvent.[6] Ensure your product is thoroughly dry before taking a melting point. If it is dry and the range is still broad, a further purification step may be necessary.

Q: Are there any "green" solvents I can use for recrystallizing isoxazole intermediates? A: Yes, green chemistry principles encourage the use of less hazardous solvents. For isoxazole intermediates, ethanol and water are often excellent green solvent choices.[18][19][22] Some modern synthetic procedures for isoxazoles are even designed to be performed in aqueous media, allowing for purification by simple filtration without traditional recrystallization from organic solvents.[22]

Q: What is the difference between crystallization and precipitation? A: Crystallization is the slow and selective formation of a highly ordered solid crystal lattice from a solution.[1][3] Precipitation is the rapid formation of an amorphous solid, which is generally less selective and more likely to trap impurities.[1] The goal of recrystallization is to ensure slow crystal growth to maximize purity.

References

  • An In-depth Technical Guide to the Solubility of Benzo[d]isoxazol-3-ol in Organic Solvents - Benchchem.
  • Troubleshooting guide for the synthesis of isoxazole derivatives - Benchchem.
  • Isoxazole - Solubility of Things.
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York.
  • 3.6F: Troubleshooting - Chemistry LibreTexts.
  • Recrystallization1.
  • SOP: CRYSTALLIZATION - UCT Science.
  • Recrystallization - Wired Chemist.
  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester.
  • recrystallization.pdf.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - MDPI.
  • (PDF) Synthesis and Antimicrobial Studies of Isoxazole Derivatives - ResearchGate.
  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC - NIH.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC.
  • Recrystallization - Chemistry LibreTexts.
  • Crystallization process: how does crystallization work - MIRAI Intex.
  • Recrystallization.
  • Green Chemistry Approaches to Isoxazole Synthesis: Application Notes and Protocols - Benchchem.
  • Recrystallization. --->.
  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives - Der Pharma Chemica.
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.
  • Studies in isoxazole chemistry. II. Isoxazoles from the Δ2-isoxazolin-5-ols and their acetates.

Sources

Validation & Comparative

1H and 13C NMR spectral analysis of 4-Bromo-3-methyl-5-phenylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Bromo-3-methyl-5-phenylisoxazole

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Bromo-3-methyl-5-phenylisoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. As researchers and drug development professionals, understanding the precise molecular structure is paramount. NMR spectroscopy stands as the gold standard for the unambiguous structural elucidation of organic molecules. This document moves beyond a simple presentation of data, offering insights into the causal relationships between molecular structure and spectral output, and providing a robust experimental framework for obtaining high-fidelity data.

Introduction: The Imperative of Structural Verification

The isoxazole moiety is a privileged scaffold in drug discovery, appearing in numerous pharmacologically active agents. The substitution pattern on this five-membered heterocyclic ring dictates its chemical properties and biological activity. For 4-Bromo-3-methyl-5-phenylisoxazole, the precise placement of the bromo, methyl, and phenyl groups is critical. NMR spectroscopy allows us to confirm this arrangement by probing the chemical environment of each hydrogen and carbon nucleus within the molecule. This guide will dissect the expected ¹H and ¹³C NMR spectra, compare these predictions with established principles, and outline a validated protocol for experimental verification.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, the following standardized numbering scheme for 4-Bromo-3-methyl-5-phenylisoxazole will be used throughout this guide.

Caption: Structure of 4-Bromo-3-methyl-5-phenylisoxazole with IUPAC numbering.

¹H NMR Spectral Analysis: Probing the Proton Environments

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For this molecule, we anticipate two primary signal regions corresponding to the aliphatic methyl protons and the aromatic phenyl protons.

Predicted ¹H NMR Signals
Signal AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
Methyl Protons (C-Me)2.2 - 2.5Singlet (s)3HLocated on C3, these protons are in an aliphatic environment. Their chemical shift is slightly downfield from a typical alkyl group due to the influence of the adjacent heteroaromatic isoxazole ring. No adjacent protons result in a singlet.
Phenyl Protons (ortho, meta, para)7.4 - 7.9Multiplet (m)5HThese protons are in a classic aromatic environment. The ortho-

A Senior Application Scientist's Guide to the FTIR Analysis of 4-Bromo-3-methyl-5-phenylisoxazole: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Fourier-Transform Infrared (FTIR) spectroscopy remains an indispensable analytical technique in the modern research and development landscape, particularly in the synthesis of novel pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its power lies in its ability to provide a rapid, non-destructive, and highly specific molecular "fingerprint," allowing for the confirmation of functional groups, elucidation of molecular structure, and assessment of sample purity.

Molecular Structure and Predicted Vibrational Modes

The structure of 4-Bromo-3-methyl-5-phenylisoxazole incorporates several key functional groups, each with distinct vibrational modes that give rise to characteristic absorption bands in the infrared spectrum. A thorough analysis requires individual consideration of the isoxazole ring, the phenyl substituent, the methyl group, and the carbon-bromine bond.

dot graph "Molecular_Vibrational_Modes" { layout=neato; node [shape=box, style="filled", fontname="Arial"]; edge [fontname="Arial", fontsize=10];

// Main Molecule Node M [label="4-Bromo-3-methyl-5-phenylisoxazole", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,0!"];

// Functional Group Nodes Isoxazole [label="Isoxazole Ring", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-3,2!"]; Phenyl [label="Phenyl Group", fillcolor="#FBBC05", fontcolor="#202124", pos="3,2!"]; Methyl [label="Methyl Group", fillcolor="#34A853", fontcolor="#FFFFFF", pos="-3,-2!"]; CBr [label="C-Br Bond", fillcolor="#5F6368", fontcolor="#FFFFFF", pos="3,-2!"];

// Vibrational Mode Nodes CN_stretch [label="C=N Stretch\n(1615-1590 cm⁻¹)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Ring_stretch [label="Ring Skeletal\n(1580-1400 cm⁻¹)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; NO_stretch [label="N-O / C-O Stretch\n(1270-1050 cm⁻¹)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Aro_CH [label="Aromatic C-H Stretch\n(3100-3000 cm⁻¹)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Aro_CC [label="Aromatic C=C Stretch\n(1600-1450 cm⁻¹)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Aro_OOP [label="C-H OOP Bending\n(770-730 & 690 cm⁻¹)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Alk_CH [label="Aliphatic C-H Stretch\n(2980-2870 cm⁻¹)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CH_bend [label="C-H Bending\n(1460 & 1380 cm⁻¹)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

CBr_stretch [label="C-Br Stretch\n(690-515 cm⁻¹)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges M -- Isoxazole; M -- Phenyl; M -- Methyl; M -- CBr;

Isoxazole -- CN_stretch [label="Key Vibration"]; Isoxazole -- Ring_stretch; Isoxazole -- NO_stretch;

Phenyl -- Aro_CH; Phenyl -- Aro_CC; Phenyl -- Aro_OOP [label="Diagnostic"];

Methyl -- Alk_CH; Methyl -- CH_bend;

CBr -- CBr_stretch [label="Key Vibration"]; } Figure 1: Key functional groups of 4-Bromo-3-methyl-5-phenylisoxazole and their associated vibrational modes.

Predicted FTIR Absorption Data and Comparative Analysis

The following table summarizes the predicted characteristic absorption bands for 4-Bromo-3-methyl-5-phenylisoxazole. This data is synthesized from foundational spectroscopic principles and published data on analogous structures.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentComparative Notes & Rationale
3100-3000Medium-WeakAromatic C(sp²)–H StretchAromatic C-H stretching vibrations consistently appear at frequencies above 3000 cm⁻¹.[1][2] This distinguishes them from aliphatic C-H stretches.
2980-2870Medium-WeakAliphatic C(sp³)–H Stretch (Methyl)These bands are characteristic of the methyl group and are expected at frequencies just below 3000 cm⁻¹.[3][4]
~1605Medium-StrongIsoxazole C=N StretchThe C=N stretching in isoxazole rings is a key identifier. In substituted isoxazoles, this band is often observed around 1605-1612 cm⁻¹.[5][6]
1600-1585MediumAromatic C=C Ring StretchAromatic rings exhibit characteristic in-ring stretching vibrations.[1][2] This band may appear as a doublet or overlap with the C=N stretch.
1500-1400Medium-StrongAromatic C=C Ring StretchThis region contains further aromatic C=C stretching bands and is also where the asymmetric C-H bending of the methyl group (~1460 cm⁻¹) occurs.[2][7]
~1380MediumSymmetric C–H Bending (Methyl)The symmetric "umbrella" mode of a methyl group is a reliable diagnostic band.[8]
1270-1100Medium-StrongIsoxazole Ring C-O / N-O StretchThese skeletal vibrations are characteristic of the isoxazole heterocycle. Specific bands for C-N and N-O stretches have been reported in this region for related structures.[6][9]
900-675StrongAromatic C–H Out-of-Plane (OOP) BendingThe position of these strong bands is highly diagnostic of the substitution pattern on the phenyl ring. For a monosubstituted ring, strong bands are expected near 770-730 cm⁻¹ and 690 cm⁻¹.[1][2]
690-515Medium-StrongC–Br StretchThe carbon-bromine stretching vibration occurs in the low-frequency region of the spectrum and is a direct confirmation of the bromine substituent.[1]
Comparison with Synthetic Precursors: A Purity Check

A common synthetic route to 3,5-disubstituted isoxazoles involves the cyclization of α,β-unsaturated ketones (chalcones) or 1,3-diketones with hydroxylamine.[10][11] Therefore, a critical aspect of verifying the final product is to confirm the absence of characteristic bands from the starting materials.

  • Chalcone/Diketone Precursor: The most prominent band in the spectrum of a starting material like a chalcone would be the strong carbonyl (C=O) stretching absorption, typically found in the 1710-1660 cm⁻¹ range.[3][9] The complete disappearance of this strong band in the final product's spectrum is a primary indicator of a successful cyclization reaction to form the isoxazole ring.[10]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To validate the predicted spectral data, a high-quality experimental spectrum must be obtained. The following protocol describes the Potassium Bromide (KBr) pellet method, a robust and widely used technique for analyzing solid samples.

Objective: To prepare a solid-state KBr pellet of 4-Bromo-3-methyl-5-phenylisoxazole for FTIR analysis, ensuring a transparent, homogenous sample to minimize scattering and produce a high-resolution spectrum.

Materials:

  • 4-Bromo-3-methyl-5-phenylisoxazole (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), desiccated (150-200 mg)

  • Agate mortar and pestle

  • Pellet press with die set

  • Spatula

  • Infrared lamp or vacuum oven

  • FTIR Spectrometer

Methodology:

dot graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial"];

// Define nodes Start [label="Start: Dry Reagents", fillcolor="#F1F3F4", fontcolor="#202124"]; Grind_KBr [label="1. Grind KBr", tooltip="Grind ~200mg KBr to a fine powder to reduce particle size and scattering.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Sample [label="2. Add Sample", tooltip="Add 1-2mg of sample.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mix [label="3. Homogenize", tooltip="Thoroughly mix sample and KBr until uniform.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Load_Die [label="4. Load Die", tooltip="Transfer powder to the pellet die.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Press [label="5. Apply Pressure", tooltip="Press at 7-10 tons for 2-3 minutes to form a transparent pellet.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="6. FTIR Analysis", tooltip="Place pellet in the spectrometer and acquire the spectrum.", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Spectrum Acquired", fillcolor="#F1F3F4", fontcolor="#202124"];

// Define edges with explanations Start -> Grind_KBr [label="Ensures low moisture"]; Grind_KBr -> Add_Sample [label="Creates large surface area"]; Add_Sample -> Mix [label="Precise ratio is key"]; Mix -> Load_Die [label="Uniform distribution prevents artifacts"]; Load_Die -> Press [label="Even loading is crucial"]; Press -> Analyze [label="Creates solid solution in KBr matrix"]; Analyze -> End; } Figure 2: Step-by-step workflow for KBr pellet preparation for FTIR analysis.

  • Preparation and Drying: Ensure the KBr, mortar, pestle, and die set are scrupulously clean and dry. Gently warm the KBr under an IR lamp or in a vacuum oven to remove any adsorbed water, which would otherwise cause broad O-H absorption bands around 3400 cm⁻¹.

  • Grinding: Place approximately 150-200 mg of dry, FTIR-grade KBr into an agate mortar. Grind the KBr thoroughly with the pestle for 1-2 minutes until it becomes a fine, consistent powder. Causality: This step is critical to reduce the particle size of the KBr matrix below the wavelength of the IR radiation, thereby minimizing light scattering (the Christiansen effect) and ensuring a flat baseline.

  • Sample Addition and Mixing: Add 1-2 mg of the 4-Bromo-3-methyl-5-phenylisoxazole sample to the ground KBr in the mortar.

  • Homogenization: Gently but thoroughly mix and grind the sample with the KBr for another 2-3 minutes. The goal is to create a homogenous, salt-like mixture. Expertise Note: The mixture should appear uniform with no visible clumps of the sample. Inadequate mixing is a common source of poor-quality spectra with distorted peak shapes.

  • Pellet Formation: Transfer a portion of the mixture into the collar of the pellet die and distribute it evenly. Place the plunger in position and press the assembly in a hydraulic press at 7-10 tons of pressure for 2-3 minutes.

  • Pellet Inspection: Carefully release the pressure and extract the die. The resulting pellet should be thin and transparent or translucent. Trustworthiness: A cloudy or opaque pellet indicates poor grinding, insufficient pressure, or moisture contamination, and will result in a noisy spectrum with a sloping baseline. It should be discarded and remade.

  • Spectral Acquisition: Place the transparent pellet into the sample holder of the FTIR spectrometer. Acquire a background spectrum of the empty sample compartment first, followed by the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

Conclusion

By leveraging a comparative analytical approach grounded in the established principles of vibrational spectroscopy, we have constructed a detailed and reliable predictive FTIR spectrum for 4-Bromo-3-methyl-5-phenylisoxazole. The key diagnostic bands for structural confirmation are the aromatic C-H stretch (>3000 cm⁻¹), the isoxazole C=N stretch (~1605 cm⁻¹), the strong out-of-plane bending bands characteristic of the monosubstituted phenyl ring (900-675 cm⁻¹), and the low-frequency C-Br stretch (690-515 cm⁻¹). Equally important for purity assessment is the confirmed absence of the strong carbonyl (C=O) band from any unreacted precursors. This guide provides researchers and drug development professionals with a robust framework for the structural verification and purity analysis of this and related isoxazole derivatives.

References

  • Sowa, M. G., Henry, B. R., & Mizugai, Y. (n.d.). Vibrational overtone study of five-membered aromatic heterocycles: Fermi resonance interactions.
  • Palmer, M. H., et al. (2009). The high-resolution infrared spectrum of isoxazole vapor between 800 and 1700 cm−1. Journal of Molecular Structure, 920(1-3), 19-28. [Link]

  • (2018). Pharmacological Screening of Some Novel 3,5-Disubstituted Isoxazoles Derivatives of Dibromochalcones. ResearchGate. [Link]

  • Rao, C. N. R., & Venkataraghavan, R. (1962). Contribution to the infrared spectra of five-membered N- and N,S-heterocyclic compounds. Canadian Journal of Chemistry, 40(2), 311-317. [Link]

  • (2019). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. [Link]

  • Gülçin, I., et al. (2018). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1388-1396. [Link]

  • Sowa, M. G., Henry, B. R., & Mizugai, Y. (1991). Vibrational overtone study of five-membered aromatic heterocycles: local mode interpretations. The Journal of Physical Chemistry, 95(21), 8091-8097. [Link]

  • (2013). Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati. Semantic Scholar. [Link]-4-Derivati-Al-Juboori/132890656a1170757a315267e8979c55b1191548)

  • Maleki, A., et al. (2021). Magnetic sulfonated polysaccharides as efficient catalysts for synthesis of isoxazole-5-one derivatives possessing a substituted pyrrole ring, as anti-cancer agents. RSC Advances, 11(61), 38781-38791. [Link]

  • Piaz, V. D., et al. (n.d.). Supporting Information Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones.
  • Chawananon, S., et al. (2023). Vibrational perturbations in the spectra of N-substituted polycyclic aromatic heterocycles revealed by rotational analysis. Physical Chemistry Chemical Physics, 25(1), 173-183. [Link]

  • Mary, Y. S., et al. (2013). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 101, 239-249. [Link]

  • Al-Juboori, A. M. H. (2016). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(6), 1838-1845.
  • LibreTexts Chemistry. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • (2017). Synthesis of 3,5-disubstituted isoxazole. ResearchGate. [Link]

  • Humeniuk, A., et al. (2020). Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. The Journal of Physical Chemistry A, 124(16), 3127-3136. [Link]

  • (n.d.). Table of Characteristic IR Absorptions.
  • Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Retrieved from [Link]

  • (n.d.). Theoretical Studies on Vibrationally Resolved Optical Spectra of Polycyclic Aromatic Molecules.
  • Mary, Y. S., et al. (2016). Synthesis, Spectroscopic Characterization, Computational Exploration Of 6-(2-(2, 4-dinitrophenylhydrazano)-tetrahydro-2- thioxop. Oriental Journal of Chemistry, 32(3), 1599-1614. [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

  • (2012). Reported 3,5-disubstituted isoxazoles. ResearchGate. [Link]

  • LibreTexts Chemistry. (n.d.). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Bougrin, N., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 17(9), 1179. [Link]

  • (n.d.). The features of IR spectrum.
  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Decatur, S. M., & Boxer, S. G. (1995). The Stretching Frequencies of Bound Alkyl Isocyanides Indicate Two Distinct Ligand Orientations within the Distal Pocket of Myoglobin. Biochemistry, 34(7), 2122-2129. [Link]

Sources

Comparative Guide: Suzuki Coupling Efficiency of Isoxazole Bromides vs. Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of isoxazole bromides versus chlorides in Suzuki-Miyaura cross-coupling, designed for medicinal chemists and process development scientists.

Executive Summary

In the functionalization of isoxazoles, the choice between bromide and chloride leaving groups is often dictated by commercial availability and cost, but the synthetic success relies entirely on managing the electronic bias of the isoxazole ring .

  • Isoxazole Bromides (3-, 4-, 5-): The "Gold Standard" for reliability.[1] They couple efficiently with standard Pd(0)/Pd(II) sources (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and tolerate a wider range of aqueous/basic conditions.[1]

  • Isoxazole Chlorides (3-, 4-, 5-): Require "Specialized Activation."[1] Due to the high bond dissociation energy (BDE) of the C–Cl bond and the electron-rich nature of the 4-position, they often fail with standard catalysts. Successful coupling demands electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or NHC-Pd systems (PEPPSI) to facilitate oxidative addition.

Critical Constraint: The isoxazole ring is labile. The N–O bond is susceptible to cleavage under harsh basic conditions (Kemp elimination-like pathways), particularly when functionalizing the 5-position .

Mechanistic Divergence & Reactivity Profiles

The rate-determining step in the Suzuki coupling of isoxazoles is Oxidative Addition . The electronic environment of the specific carbon atom (C3, C4, or C5) dictates the activation energy required.

Positional Reactivity Analysis
PositionElectronic CharacterReactivity (Halide = Cl)Mechanistic Insight
C-4 Electron-Rich (Beta-like) Lowest Resembles the 3-position of pyridine or benzene. The electron density at C4 deactivates the C–Cl bond towards Pd(0) insertion. Requires highly active catalysts.
C-3 Activated (Alpha-N) Moderate Adjacent to the C=N nitrogen. Inductive withdrawal facilitates oxidative addition, but less so than in pyridine due to the adjacent oxygen's donation.
C-5 Highly Activated (Alpha-O) Highest Most electron-deficient carbon. Rapid oxidative addition, BUT highly susceptible to nucleophilic attack by the base (ring opening) before transmetalation can occur.
The Stability-Reactivity Paradox

While 5-chloroisoxazoles are electronically activated for coupling, they are chemically unstable in the presence of strong nucleophilic bases (e.g., NaOH, NaOEt).[1] The base can attack C5, leading to ring fragmentation into nitriles.

Rule of Thumb:

  • For 4-Halo: Focus on Catalyst Activity (overcome high Ea).

  • For 5-Halo: Focus on Base Selection (prevent ring destruction).

Decision Framework & Optimization Strategy

The following logic flow illustrates the decision process for selecting conditions based on the halogen and position.

SuzukiStrategy Start Start: Isoxazole Substrate HalogenCheck Identify Halogen Start->HalogenCheck Bromide Bromide (Br) HalogenCheck->Bromide Chloride Chloride (Cl) HalogenCheck->Chloride PosCheckBr Position? Bromide->PosCheckBr PosCheckCl Position? Chloride->PosCheckCl StdCond Standard Protocol: Pd(dppf)Cl2 or Pd(PPh3)4 Na2CO3 (aq), Dioxane, 80°C PosCheckBr->StdCond 3- or 4-Position MildCond Mild/Anhydrous Protocol: Pd(dppf)Cl2 CsF or K3PO4 (dry), THF Avoid strong aq. base PosCheckBr->MildCond 5-Position (Ring Opening Risk) AdvCond Activated Protocol: Pd-XPhos G3 or Pd-PEPPSI-IPr K3PO4 (aq/dry), BuOH/H2O 100°C+ PosCheckCl->AdvCond All Positions (Mandatory for C4)

Figure 1: Strategic decision tree for isoxazole Suzuki coupling optimization.

Comparative Performance Data

The table below synthesizes typical yields and conditions reported in high-impact methodological literature (e.g., J. Org. Chem., Org.[1][2][3][4][5][6] Lett.).

SubstrateCatalyst SystemBase / SolventYieldPerformance Notes
4-Bromoisoxazole Pd(PPh₃)₄ (5 mol%)Na₂CO₃ / Dioxane:H₂O85-95% Benchmark. Highly reliable. Standard Suzuki conditions apply.[7][8]
4-Chloroisoxazole Pd(PPh₃)₄ (5 mol%)Na₂CO₃ / Dioxane:H₂O<10% Failure. Oxidative addition is too slow; catalyst deactivates before reaction.[1]
4-Chloroisoxazole XPhos Pd G2 (2 mol%)K₃PO₄ / THF:H₂O78-88% Success. Requires bulky, electron-rich ligand to force oxidative addition.[1]
5-Bromoisoxazole Pd(dppf)Cl₂ (3 mol%)CsF / DME (Anhydrous)70-80% Sensitive. Anhydrous fluoride base prevents hydrolytic ring opening.
5-Chloroisoxazole Pd(OAc)₂ + SPhosK₃PO₄ / Toluene60-75% Challenging. Competing ring opening and slow coupling. Requires optimization.

Detailed Experimental Protocols

Protocol A: Robust Coupling of Isoxazole Bromides (3- or 4-position)

Best for: Routine synthesis where the isoxazole ring is stable.

  • Charge: To a reaction vial, add 4-bromoisoxazole (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%).

  • Solvent: Add 1,4-Dioxane (0.2 M concentration).

  • Base: Add 2M aq. Na₂CO₃ (2.0 equiv).[9]

  • Degas: Sparge with Argon for 5 minutes (critical to protect the catalyst).

  • Reaction: Seal and heat to 80–90 °C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with water/brine, dry over Na₂SO₄.

Protocol B: High-Efficiency Coupling of Isoxazole Chlorides (Universal)

Best for: Cost-effective starting materials or when bromides are unavailable. Essential for 4-chloroisoxazoles.

  • Charge: Add 4-chloroisoxazole (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and XPhos Pd G3 (2.0 mol%) (or Pd(OAc)₂/XPhos 1:2 ratio).

  • Base: Add finely ground, anhydrous K₃PO₄ (3.0 equiv).

  • Solvent: Add THF or n-Butanol (0.2 M). Note: Alcoholic solvents often accelerate couplings with Buchwald precatalysts.[1]

  • Degas: Sparge with Argon vigorously.

  • Reaction: Heat to 100 °C (or reflux) for 2–6 hours. Conversion is usually rapid once initiated.

Protocol C: "Safety-First" Coupling for 5-Halo Isoxazoles

Best for: Preventing ring destruction (N–O cleavage).[1]

  • Charge: 5-bromo- or 5-chloroisoxazole (1.0 equiv), Boronic Acid (1.1 equiv), Pd(dppf)Cl₂ (5 mol%).[1]

  • Base: Use CsF (2.5 equiv) or Ag₂CO₃ (2.0 equiv). Avoid hydroxides or alkoxides.

  • Solvent: DME (Dimethoxyethane) or Toluene (Anhydrous).

  • Reaction: Heat to 80 °C . Monitor strictly by LCMS to stop immediately upon consumption of starting material to minimize decomposition.

Troubleshooting & Expert Tips

  • The "Black Metal" Sign: If your reaction turns black (Pd precipitation) before conversion is complete, your catalyst is dying.[1] For chlorides, switch to a Palladacycle precatalyst (e.g., XPhos Pd G2) which is more thermally stable and releases the active species slowly.[1]

  • Boronic Acid Protodeboronation: Isoxazoles are electron-withdrawing. If coupling to an electron-poor aryl boronic acid, the boronic acid may deborylate faster than it couples. Solution: Use MIDA boronates or Potassium Trifluoroborates (BF3K) for slow release of the active boron species.

  • Ring Opening: If you observe a nitrile byproduct (R-CN) in the LCMS, the base is attacking the isoxazole.[1] Switch to Protocol C (Anhydrous/Fluoride base).

References

  • Billingsley, K., & Buchwald, S. W. (2007).[1] Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Li, H., et al. (2011).[1] Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles. The Journal of Organic Chemistry, 76(20), 8149–8158. Link

  • Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Velaparthi, U., et al. (2008).[1] Practical synthesis of 4-substituted isoxazoles via palladium catalyzed cross-coupling reactions. Tetrahedron Letters, 49(16), 2603-2605. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-3-methyl-5-phenylisoxazole
Reactant of Route 2
4-Bromo-3-methyl-5-phenylisoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.